molecular formula C26H28F3N3O3S B11223566 3-[6-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one

3-[6-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11223566
M. Wt: 519.6 g/mol
InChI Key: UEVNNUVGFDCTJJ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a quinazolin-4-one core modified with a sulfanylidene group at position 2 and a hexyl chain substituted with a 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl moiety at position 4. The piperidine ring’s hydroxyl group and trifluoromethylphenyl substituent enhance polarity and metabolic stability, while the sulfanylidene group may contribute to hydrogen bonding or thiol-mediated interactions. Crystallographic methods, such as those implemented in the SHELX software suite, are critical for resolving its three-dimensional conformation and intermolecular interactions .

Properties

Molecular Formula

C26H28F3N3O3S

Molecular Weight

519.6 g/mol

IUPAC Name

3-[6-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C26H28F3N3O3S/c27-26(28,29)19-8-6-7-18(17-19)25(35)12-15-31(16-13-25)22(33)11-2-1-5-14-32-23(34)20-9-3-4-10-21(20)30-24(32)36/h3-4,6-10,17,35H,1-2,5,11-16H2,(H,30,36)

InChI Key

UEVNNUVGFDCTJJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the piperidine ring, and the incorporation of the trifluoromethyl group. Common reagents used in these reactions include trifluoromethylating agents, piperidine derivatives, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(6-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum) to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more reduced forms of the compound with altered reactivity.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential interactions with various biological targets can be studied. Its structure suggests it may have activity against certain enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects can be investigated

Industry

In industry, the compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may make it suitable for applications in fields such as materials science, catalysis, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(6-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the compound’s interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs often share pharmacologically relevant motifs, such as piperidine/piperazine rings, halogenated aryl groups, or triazole/quinazolinone cores. Below is a comparative analysis with two compounds (designated f and g) from pharmacopeial literature (Pharmacopeial Forum, 2017) :

Table 1: Structural and Functional Comparison

Feature Target Compound Compound f Compound g
Core structure Quinazolin-4-one with sulfanylidene Triazol-3-one with dioxolan ring Triazol-3-one with dioxolan ring
Aryl substituent 3-(Trifluoromethyl)phenyl on piperidine 2,4-Dichlorophenyl on dioxolan 2,4-Dichlorophenyl on dioxolan
Heterocyclic ring Piperidine (6-membered, N-containing, hydroxylated) Piperazine (6-membered, N-containing) Piperazine (6-membered, N-containing)
Key functional groups Sulfanylidene (C=S), hydroxyl, ketone Triazolylmethyl, methoxy, dichlorophenyl Triazolylmethyl, methoxy, dichlorophenyl
Side chain Hexyl chain with ketone and piperidine linkage Phenyl-piperazine-phenyl linkage Phenyl-piperazine-phenyl linkage

Key Findings:

Structural Flexibility vs. Rigidity: The target compound’s piperidine ring introduces conformational flexibility compared to the rigid dioxolan rings in f and g. This flexibility may enhance binding to dynamic protein pockets.

Electronic Effects :

  • The electron-withdrawing trifluoromethyl group in the target compound could enhance binding affinity to hydrophobic pockets, whereas the dichlorophenyl groups in f/g may prioritize halogen bonding .

Pharmacokinetic Implications: The hydroxyl group on the target’s piperidine may improve aqueous solubility relative to the non-hydroxylated piperazines in f/g, which rely on methoxy groups for solubility.

Synthetic Complexity: The quinazolinone core and sulfanylidene group in the target compound likely necessitate multi-step synthesis, whereas f/g utilize modular triazol-3-one and dioxolan motifs for streamlined assembly .

Biological Activity

The compound 3-[6-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one is a complex organic molecule notable for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a quinazolinone core with various substituents that contribute to its biological activity. The presence of the trifluoromethyl group enhances lipophilicity, which facilitates cellular uptake. The piperidine ring and hydroxyl group may play critical roles in receptor interactions.

Molecular Formula

C21H24F3N3O2SC_{21}H_{24}F_3N_3O_2S

Key Structural Features

FeatureDescription
Quinazolinone CoreCentral structure providing pharmacological activity
Trifluoromethyl GroupIncreases lipophilicity and biological activity
Hydroxy GroupPotentially involved in hydrogen bonding with biological targets
Piperidine RingContributes to the compound's interaction with neurotransmitter systems

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The trifluoromethyl group enhances binding affinity through hydrophobic interactions, while the hydroxyl group may form hydrogen bonds with active sites on target proteins.

In Vitro Studies

Recent studies have evaluated the compound's efficacy against several biological targets:

  • Cholinesterase Inhibition : The compound has shown moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for neurotransmission.
    • IC50 Values :
      • AChE: 19.2 μM
      • BChE: 13.2 μM
  • Anti-inflammatory Activity : The compound exhibited significant inhibition of cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), which are involved in inflammatory pathways.
    • Inhibition Rates : Moderate inhibition observed in both COX-2 and LOX pathways.
  • Antioxidant Properties : The compound demonstrated free radical scavenging abilities, suggesting potential protective effects against oxidative stress.

Case Studies

A study published in PMC6920776 explored the interaction of similar compounds with cholinesterases and reported that modifications in substituents significantly influenced their inhibitory activities. The findings indicated that the presence of electron-withdrawing groups like trifluoromethyl enhanced biological efficacy through improved binding interactions with enzyme active sites .

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